molecular formula C13H22FNO4 B2800901 Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate CAS No. 2173996-25-1

Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B2800901
CAS No.: 2173996-25-1
M. Wt: 275.32
InChI Key: LVHRATXZLPYMHL-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22FNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules that can interact with biological targets.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of medicinal chemistry.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate involves its role as an intermediate in chemical reactions. The compound’s fluorine atom and Boc protecting group influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRATXZLPYMHL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@H]1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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